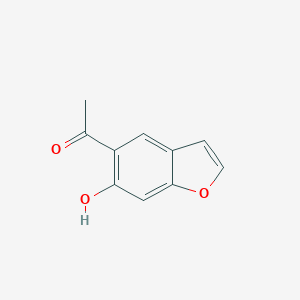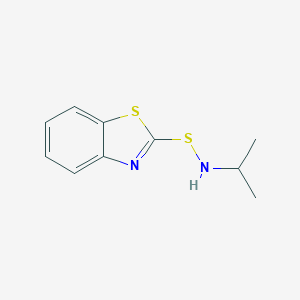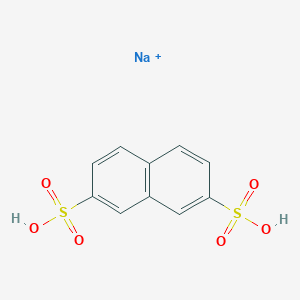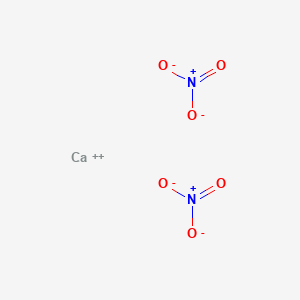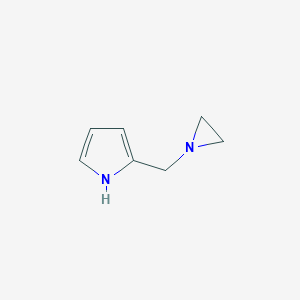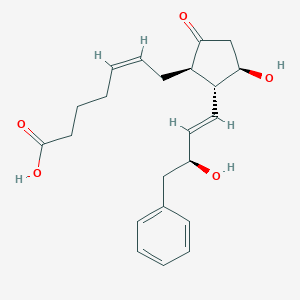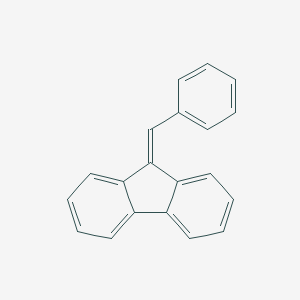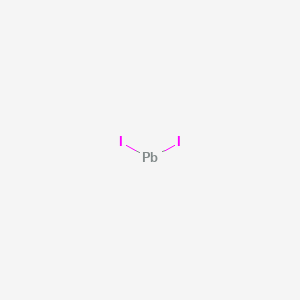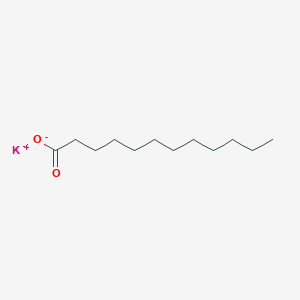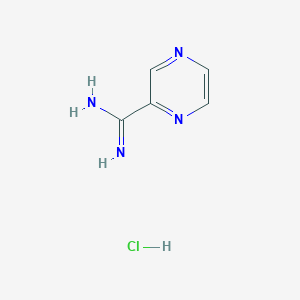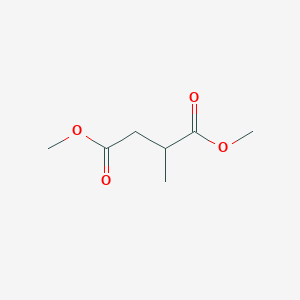
Dimethyl methylsuccinate
Übersicht
Beschreibung
Dimethyl methylsuccinate (DMMS) is a compound with the molecular formula C7H12O4 . It has an average mass of 160.168 Da and a monoisotopic mass of 160.073563 Da . It is also known by other names such as 1,4-dimethyl 2-methylbutanedioate and dimethyl 2-methylbutanedioate .
Molecular Structure Analysis
DMMS has a structure characterized by freely rotating bonds, hydrogen bond acceptors, and no hydrogen bond donors . The compound has a molar refractivity of 38.0±0.3 cm³ and a polarizability of 15.1±0.5 10^-24 cm³ . The polar surface area is 53 Ų .Physical And Chemical Properties Analysis
DMMS has a density of 1.1±0.1 g/cm³ and a boiling point of 196.0±0.0 °C at 760 mmHg . The vapour pressure is 0.4±0.3 mmHg at 25°C and the enthalpy of vaporization is 43.2±3.0 kJ/mol . The flash point is 83.3±0.0 °C and the index of refraction is 1.416 . The molar volume is 151.4±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Enantiomers
Dimethyl methylsuccinate is used in the asymmetric synthesis of both its enantiomers . This process involves the reduction of the C=C double bond of dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate by ene-reductases . This method has been limited due to the lack of high-performance ene-reductases, especially (S)-selective ones .
Manufacturing of Active Pharmaceutical Ingredients
Chiral dimethyl 2-methylsuccinate, a derivative of dimethyl methylsuccinate, is a very important building block for the manufacturing of many active pharmaceutical ingredients .
Production of Fine Chemicals
In addition to pharmaceutical ingredients, chiral dimethyl 2-methylsuccinate is also used in the production of various fine chemicals .
Synthesis of β-half Esters
Dimethyl methylsuccinate is used in the synthesis of β-half esters . These esters have various applications in the chemical industry.
Research and Development in Material Science
The properties of dimethyl methylsuccinate and its related esters are essential for future research and development in material science . The experimental data set of these esters’ properties is crucial for the manufacture of new materials .
Biocatalytic Processes
Dimethyl methylsuccinate is used in biocatalytic processes, particularly in the ene-reductase-catalyzed reduction at high substrate concentration . This process is used to produce optically pure dimethyl 2-methylsuccinate from dimethyl itaconate and its isomers at high titer .
Safety and Hazards
Zukünftige Richtungen
DMMS is a promising compound in the field of chemical industry. It has potential applications in the production of polymers and could serve as a replacement for phthalates in plasticizers . A recent study has demonstrated an efficient methodology for the enantiocomplementary production of optically pure DMMS from dimethyl itaconate and its isomers at high titer .
Wirkmechanismus
Target of Action
Dimethyl methylsuccinate, a derivative of itaconate, primarily targets the Nuclear factor erythroid-derived 2-related factor (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
The mode of action of Dimethyl methylsuccinate involves both Nrf2-dependent and independent pathways . It is believed that the compound and its primary metabolite, monomethyl fumarate (MMF), lead to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . It also inhibits maturation of dendritic cells by suppressing both NF-κB and ERK1/2-MSK1 signaling pathways .
Biochemical Pathways
Dimethyl methylsuccinate affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway in aerobic organisms . Itaconate, an important intermediate metabolite isolated from the TCA cycle, is derived from cis-aconitate decarboxylation mediated by immune response gene 1 in the mitochondrial matrix . Itaconate directly modifies cysteine sites on functional substrate proteins related to inflammasome, signal transduction, transcription, and cell death .
Pharmacokinetics
It is known that after oral intake, dimethyl fumarate, a similar compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . Both dimethyl fumarate and its primary metabolite MMF are responsible for its therapeutic effect .
Result of Action
The molecular and cellular effects of Dimethyl methylsuccinate’s action involve changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effect on the blood-brain barrier . It also leads to a decreased number of lymphocytes due to apoptosis and activation of the Nrf2-dependent and independent anti-oxidant pathway in the CNS .
Action Environment
It is known that the alcohol moiety of the esters has a great effect on the activity and enantioselectivity of ene-reductases , which could potentially influence the action of Dimethyl methylsuccinate.
Eigenschaften
IUPAC Name |
dimethyl 2-methylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870892 | |
| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl methylsuccinate | |
CAS RN |
1604-11-1 | |
| Record name | Dimethyl methylsuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-methyl-, 1,4-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl methylsuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of dimethyl methylsuccinate in the Stobbe condensation reaction?
A1: Dimethyl methylsuccinate acts as a reactant in the Stobbe condensation, reacting with various aldehydes and ketones in the presence of a strong base like potassium tert-butoxide. This reaction primarily yields β-half-esters, which can be further modified to produce a variety of compounds, including itaconic acids and acetoxynaphthoates. [, , ]
Q2: Can you provide an example of how dimethyl methylsuccinate is used in the synthesis of complex molecules?
A3: Dimethyl methylsuccinate is a valuable starting material for synthesizing benzo[c]fluorenone derivatives. [] The Stobbe condensation of 4,4′-dichlorobenzophenone with dimethyl methylsuccinate yields 3-alkoxycarbonylbut-3-enoic acids. These acids can be transformed into various compounds, including 1-(p-chlorophenyl)naphthalene-2-carboxylic acids, 3-(p-chlorophenyl)-1-oxoindene-2-acetic acids, and ultimately, benzo[c]fluorenones. []
Q3: How does dimethyl methylsuccinate contribute to the synthesis of carbazole derivatives?
A4: Indolyl-3-aldehyde reacts with dimethyl methylsuccinate in the presence of potassium t-butoxide, predominantly yielding the (E)-half-ester. [, ] This specific isomer can then be cyclized using sodium acetate in acetic anhydride to produce the desired carbazole derivatives. [, ]
Q4: Are there any enzymatic methods for the resolution of dimethyl methylsuccinate enantiomers?
A5: Yes, lipases have demonstrated enantioselectivity towards dimethyl methylsuccinate. Studies have shown that lipases from sources like Pseudomonas fluorescens, Pseudomonas cepacia, and Candida rugosa can enantioselectively hydrolyze dimethyl methylsuccinate. [] This enzymatic selectivity enables the preparation of enantiomerically enriched products. Additionally, an esterase from Pseudomonas putida MR-2068 has been isolated and investigated for its ability to resolve dimethyl methylsuccinate enantiomers. []
Q5: How is the environmental degradation of dimethyl methylsuccinate monitored?
A6: Researchers utilize chiral and isotope analyses to assess the degradation of organic contaminants like dimethyl methylsuccinate in the environment. [] By monitoring the changes in isotopic ratios and enantiomeric enrichment during degradation processes, researchers can gain insights into the degradation pathways and mechanisms. For instance, the Rayleigh equation is applied to describe the relationship between enantiomeric enrichment and conversion during the biodegradation of dimethyl methylsuccinate. [] This method helps to understand the fate of this compound in the environment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


